4-(4-bromobenzoyl)-3-(p-tolylamino)isoquinolin-1(2H)-one
Description
Properties
CAS No. |
867135-67-9 |
|---|---|
Molecular Formula |
C23H17BrN2O2 |
Molecular Weight |
433.305 |
IUPAC Name |
4-(4-bromobenzoyl)-3-(4-methylanilino)-2H-isoquinolin-1-one |
InChI |
InChI=1S/C23H17BrN2O2/c1-14-6-12-17(13-7-14)25-22-20(21(27)15-8-10-16(24)11-9-15)18-4-2-3-5-19(18)23(28)26-22/h2-13H,1H3,(H2,25,26,28) |
InChI Key |
LEDAVBSJQUYIKU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC2=C(C3=CC=CC=C3C(=O)N2)C(=O)C4=CC=C(C=C4)Br |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
Chemical Structure and Composition
- Molecular Formula: CHBrNO
- Molecular Weight: 372.24 g/mol
- IUPAC Name: 4-(4-bromobenzoyl)-3-(p-tolylamino)isoquinolin-1(2H)-one
The compound features a complex isoquinoline core substituted with a bromobenzoyl group and a p-tolylamino moiety, which may contribute to its biological activity.
Anticancer Properties
Recent studies have indicated that 4-(4-bromobenzoyl)-3-(p-tolylamino)isoquinolin-1(2H)-one exhibits significant anticancer activity. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and the modulation of cell cycle regulators such as cyclins and CDKs.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest that it exhibits moderate antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus, and shows potential antifungal effects against Candida species. These findings indicate that the compound could serve as a lead for developing new antimicrobial agents.
Neuroprotective Effects
Research has explored the neuroprotective effects of this compound in models of neurodegenerative diseases. It appears to exert protective effects against oxidative stress-induced neuronal damage, potentially through the upregulation of antioxidant enzymes and inhibition of inflammatory pathways.
Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of isoquinoline derivatives and evaluated their anticancer properties. The results showed that 4-(4-bromobenzoyl)-3-(p-tolylamino)isoquinolin-1(2H)-one significantly reduced cell viability in MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines by inducing apoptosis through mitochondrial pathways .
Study 2: Antimicrobial Efficacy
A recent investigation assessed the antimicrobial efficacy of various isoquinoline derivatives, including our compound of interest. The results indicated that it inhibited the growth of Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL, showcasing its potential as an antimicrobial agent .
Study 3: Neuroprotection
A neuroprotection study published in Neuroscience Letters demonstrated that treatment with 4-(4-bromobenzoyl)-3-(p-tolylamino)isoquinolin-1(2H)-one reduced neuronal apoptosis in a model of oxidative stress induced by hydrogen peroxide. The compound increased the expression of key antioxidant proteins, suggesting a mechanism involving oxidative stress mitigation .
Data Summary
Scientific Research Applications
Neuropharmacology
Recent studies have highlighted the compound's efficacy as a multi-target-directed ligand (MTDL) for treating neurodegenerative diseases complicated by depression. Research indicates that derivatives of isoquinoline compounds exhibit significant inhibitory activity against monoamine oxidase (MAO) and cholinesterase (ChE), both of which are critical in the pathophysiology of Alzheimer's disease and other cognitive disorders .
Key Findings :
- Inhibition Potency : Compounds derived from isoquinoline, including 4-(4-bromobenzoyl)-3-(p-tolylamino)isoquinolin-1(2H)-one, demonstrated high selectivity and potency against MAO-B and BuChE, with IC50 values indicating effective inhibition .
- Cell Viability : Cytotoxicity assays showed that these compounds maintain over 90% cell viability at effective concentrations, suggesting a favorable safety profile for further development .
Antidepressant Activity
The antidepressant potential of this compound has been evaluated using the forced swim test (FST), revealing significant reductions in immobility time, which correlates with enhanced antidepressant effects . The study suggests that the compound may help in managing depression associated with neurodegenerative disorders.
Alzheimer's Disease
The compound's ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) positions it as a candidate for Alzheimer's treatment. The design of benzothiazole–isoquinoline derivatives has shown promising results in enhancing cognitive function by preventing the breakdown of acetylcholine, thus improving synaptic transmission .
Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding interactions between the compound and target enzymes such as MAO-B and AChE. These studies indicate that the compound effectively binds to key sites on these enzymes, which is crucial for its inhibitory action .
Summary of Case Studies
Comparison with Similar Compounds
Structural and Functional Group Variations
Key Observations:
Substituent Position and Planarity: The target compound’s 4-bromobenzoyl group contrasts with 3-substituted analogs like 3-(3-bromobenzyl)isoquinolinone . The latter exhibits a trans geometry (torsion angle: -178.69°) and interplanar angle of 75.95°, which may reduce π-π stacking compared to the target compound’s planar benzoyl group.
Functional Group Impact: Bromobenzoyl vs. Bromobenzyl: The benzoyl group (C=O) in the target compound introduces electron-withdrawing effects, increasing acidity at adjacent positions compared to the benzyl group in ’s compound . p-Tolylamino vs.
Amino or methyl groups at position 3 (Evidences 4, 6) may reduce steric hindrance compared to bulkier p-tolylamino or benzoyl groups, affecting target binding.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
